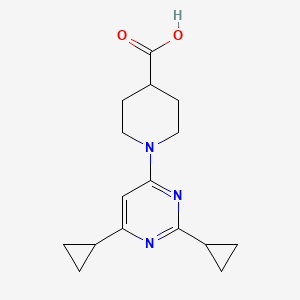
5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl bromoacetate to form an intermediate, which is then cyclized using sodium azide to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole compounds.
Aplicaciones Científicas De Investigación
5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and applications.
5-Chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group, which can influence its biological activity.
Uniqueness: The presence of the bromine atom in 5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H6BrN3O2 |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
5-bromo-1-phenyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-8-7(9(14)15)11-12-13(8)6-4-2-1-3-5-6/h1-5H,(H,14,15) |
Clave InChI |
MVCJKHXRKYOVTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11785635.png)

![3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11785648.png)

![3-Methyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785657.png)





![5,5-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-2-piperidinecarboxamide](/img/structure/B11785704.png)


![3-Chloro-7-(1H-1,2,3-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785711.png)
